
Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C18H19IO4 and a molecular weight of 426.25 g/mol . This compound is part of the alkylbenzoates family, which are known for their interesting physical properties and applications in various industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate typically involves a multi-step process. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as NMR, HPLC, and GC are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions can vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate is unique due to its specific substitution pattern and the presence of both ethoxy and iodo groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C18H19IO4 |
|---|---|
Molecular Weight |
426.2 g/mol |
IUPAC Name |
methyl 3-ethoxy-5-iodo-4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H19IO4/c1-4-22-16-10-14(18(20)21-3)9-15(19)17(16)23-11-13-7-5-12(2)6-8-13/h5-10H,4,11H2,1-3H3 |
InChI Key |
ZQSNHGZFBREDPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OC)I)OCC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


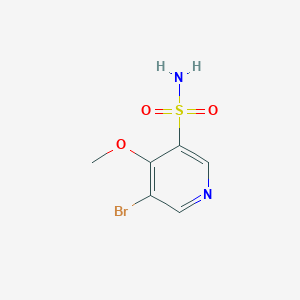
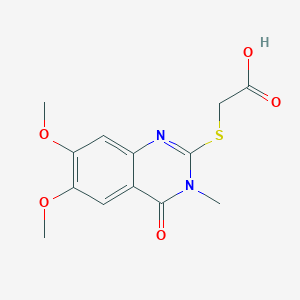
![4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13002235.png)
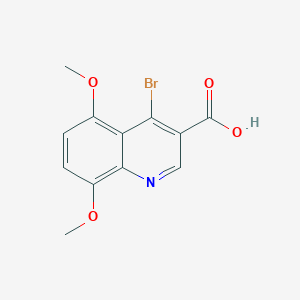
![3-Amino-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002239.png)

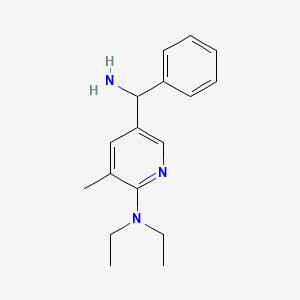
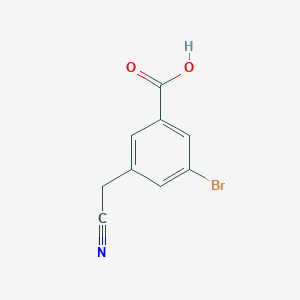
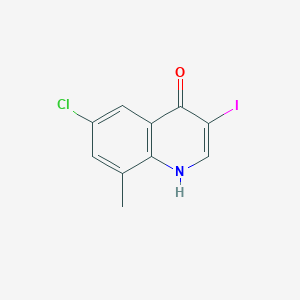
![3-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13002275.png)
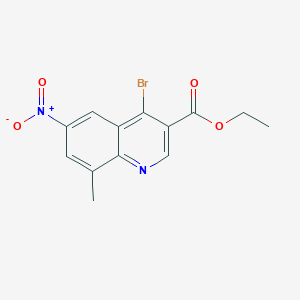
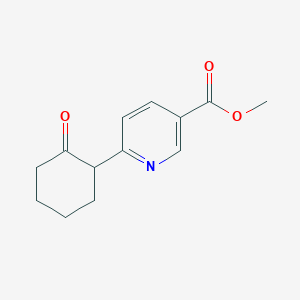

![2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13002307.png)
